

Temuterkib computational docking studies

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Compound Focus: Temuterkib

CAS No.: 1951483-29-6

Cat. No.: S534056

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ERK Inhibitors in Development

The table below lists several ERK1/2 inhibitors under investigation, though specific docking studies for **Temuterkib** are not found in public sources [1].

Inhibitor Name	Development Stage	Key Characteristics / Notes
Ulixertinib (BVD-523)	Clinical Trials	One of the most advanced ERK inhibitors in clinical development [1].
SCH772984	Preclinical	A well-characterized preclinical inhibitor; often used in research [1].
CC-9003	Clinical Trials	-
KO-947	Clinical Trials	-
AZD0364	Clinical Trials	-
Norathyriol	Preclinical	A naturally occurring compound with ERK inhibitory activity [1].
FR180204	Preclinical	-

Computational Docking Protocol for ERK Inhibitors

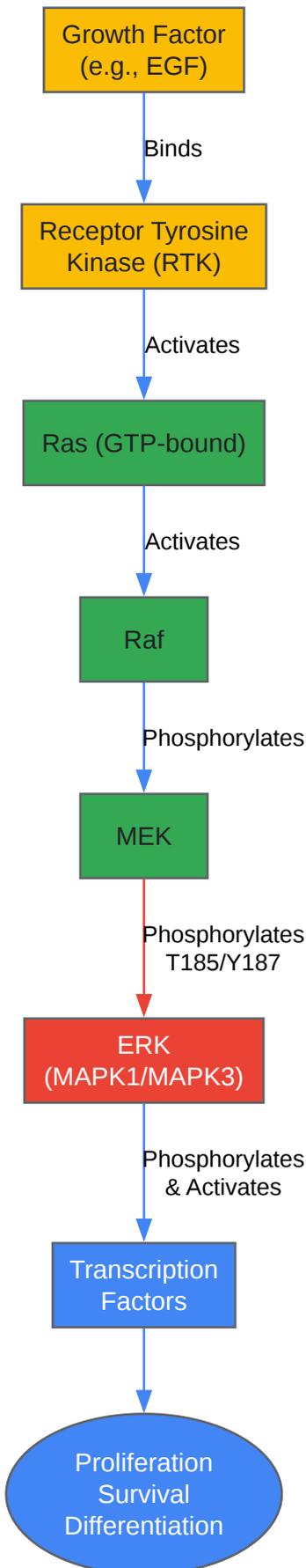
This workflow adapts established methods from **Nature Protocols** for docking small molecules like ERK inhibitors [2] [3] [4]. The process is divided into four main phases, with preparation being the most critical for success.

Detailed Methodological Steps

- **Phase 1: System Preparation**
 - 1.1 Obtain ERK Structure:** Download a crystal structure of ERK2 (e.g., **PDB ID: 5NHJ**) from the Protein Data Bank [1]. Using a structure from a receptor-ligand complex is recommended as it often represents a biologically relevant conformation [3].
 - 1.2 Prepare Protein File:** Use a tool like **AutoDockTools (ADT)** to add polar hydrogen atoms and Gasteiger charges. Remove water molecules and original ligands unless they are part of a specific study [3] [4]. Save the final prepared file in PDBQT format.
 - 1.3 Prepare Ligand File:** Generate a 3D structure of your ligand (e.g., **Temuterkib**). In ADT, define "root" and set **rotatable bonds** to allow flexibility during docking [3].
 - 1.4 Define Docking Grid:** Create a 3D search box centered on the ERK2 active site, which includes key residues like the gatekeeper **Gln105** and the catalytic **Asp167** from the DFG motif [1]. The box should be large enough (e.g., 20x20x20 Å) to accommodate ligand movement.
- **Phase 2: Docking Execution** Run the docking simulation using software like **AutoDock Vina** or **AutoDock 4** [3]. A critical control is **re-docking**: extract the native ligand from the PDB file, then run it through your protocol. A successful reproduction of the original binding pose (low Root-Mean-Square Deviation, or RMSD) validates your setup [2].
- **Phase 3: Post-Processing** Analyze the output poses, typically clustered by spatial orientation. Prioritize poses that form specific interactions with key ERK2 residues, such as hydrogen bonds with the hinge region or hydrophobic contacts near the gatekeeper [1]. The binding affinity score (in kcal/mol) is the primary metric for ranking compounds [3].

MAPK/ERK Signaling Pathway

Understanding the biological context of ERK (also known as MAPK1) within the larger signaling cascade is crucial for interpreting docking results. The pathway transmits signals from growth factors to the nucleus [5].



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Interpretation Guide for Researchers

- **Contextualize Docking Scores:** A good computational docking score alone is not sufficient. Correlate your findings with **experimental data** like kinase activity assays (IC₅₀) and cellular efficacy (e.g., inhibition of ERK phosphorylation in western blots) [6].
- **Evaluate the Binding Mode:** The most critical aspect is the **specific binding mode**. A compound that effectively occupies the ATP-binding pocket and forms key interactions is a more promising candidate than one with a slightly better score but a non-productive binding pose [1].
- **Acknowledge Limitations:** Docking typically uses a **rigid receptor** model. Be cautious, as side-chain flexibility in the active site can impact results. For more advanced studies, consider using molecular dynamics simulations to account for protein flexibility [3].

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